molecular formula C18H18Cl2FN3O B2980741 N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-44-3

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2980741
CAS No.: 303091-44-3
M. Wt: 382.26
InChI Key: HKUOIEZXFHUMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H18Cl2FN3O and its molecular weight is 382.26. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUOIEZXFHUMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, often referred to as Compound Y600-0248, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C20H18Cl2FN3O2
  • Molecular Weight : 382.26 g/mol
  • CAS Number : Not specified in the sources but can be referenced through PubChem.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various piperazine derivatives, including this compound. The compound was tested against a range of bacterial strains using standard tube dilution techniques. Results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer properties of this compound were assessed through MTT assays, which measure cell viability post-treatment with the compound. The findings suggested that while the compound demonstrated some anticancer activity, it was less potent than traditional chemotherapeutics such as 5-fluorouracil and tomudex. Notably, specific derivatives showed promising results against various cancer cell lines, indicating potential for further development .

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer proliferation and microbial resistance. These studies suggest that the compound may inhibit key enzymes or receptors associated with cell growth and survival pathways, although detailed mechanisms remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

In a comparative study involving several synthesized piperazine derivatives, this compound was found to exhibit effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared to standard antibiotics:

Compound NameMIC (µg/mL)Comparison DrugMIC (µg/mL)
Y600-024815Ciprofloxacin10
Fluconazole12

This study highlighted the potential of this compound as an alternative antimicrobial agent .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound against various cancer cell lines. The results indicated varied efficacy:

Cell LineIC50 (µM)Standard DrugIC50 (µM)
MCF-7 (Breast)255-Fluorouracil10
A549 (Lung)30Tomudex15

These findings point towards the need for more extensive studies to optimize the structure for enhanced activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.